molecular formula C19H19N3O3S B2425749 2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1396767-51-3

2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2425749
CAS No.: 1396767-51-3
M. Wt: 369.44
InChI Key: NFUCDAXXYKHRFU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic chemical compound designed for research applications, integrating two pharmaceutically significant motifs: a 1,2,4-oxadiazole heterocycle and an azetidin-2-one (beta-lactam) ring. This molecular architecture is of high interest in medicinal chemistry for developing novel therapeutic agents. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological activities. Compounds featuring this core have been investigated as potent inhibitors of specific biological targets. For instance, 1,2,4-oxadiazole-based small molecules have been identified as selective inhibitors of the SLACK (KCNT1) potassium channel, a validated target for treating pharmacoresistant epileptic encephalopathies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Furthermore, this heterocyclic system is a common feature in compounds studied for their antitumor and antimicrobial potential, often through mechanisms involving the inhibition of key enzymes like thymidylate synthase or histone deacetylases (HDAC) . The azetidin-2-one ring, widely known as the core of penicillin antibiotics, also demonstrates a broader spectrum of bioactivity beyond antimicrobial effects, including investigations in anticancer and immunostimulating contexts . The strategic incorporation of the thiophene ring and the 4-ethoxyphenyl group further modifies the compound's electronic properties, lipophilicity, and potential for target engagement, making it a sophisticated tool for probing biological systems. This compound is supplied exclusively for research purposes to support investigations in neuroscience, oncology, and infectious disease. It is intended for in vitro analysis and the development of cellular disease models. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-24-16-5-3-13(4-6-16)9-17(23)22-10-15(11-22)19-20-18(21-25-19)14-7-8-26-12-14/h3-8,12,15H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUCDAXXYKHRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure

The compound can be characterized by its complex structure, which includes an ethoxyphenyl group, an azetidine ring, and a thiophenyl-substituted oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives containing oxadiazole and azetidine rings exhibit significant biological activities. The following subsections detail specific activities observed for the compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds similar to This compound . The synthesized derivatives were tested against various bacterial strains using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Compound MIC (µM) MBC (µM) Activity
AZ-54.1912.57Moderate
AZ-96.7520.25Moderate
AZ-203.5510.65High

The results indicate that the compound exhibits both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of similar compounds have been extensively studied. The cytotoxicity of This compound was evaluated using various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In vitro studies revealed that derivatives with oxadiazole moieties showed significant cytotoxic effects:

Cell Line IC50 (µM) Reference Drug
MCF-729Doxorubicin
HeLa35Paclitaxel

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antioxidant Activity

The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. Compounds with similar structures demonstrated varying degrees of antioxidant properties:

Compound DPPH Scavenging (%)
AZ-1485
AZ-1978

These results indicate that the presence of thiophenes and oxadiazoles contributes to significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis of various azetidine derivatives containing oxadiazole rings. The study highlighted the synthesis process involving multi-step reactions leading to products with enhanced biological activities. Compounds were screened for their efficacy against specific pathogens and cancer cell lines, showcasing their potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 6 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In addition to antibacterial effects, some studies have explored the antiviral potential of related compounds. For example, a derivative was found to induce the up-regulation of pathogenesis-related genes in plants, enhancing their resistance to viral infections . This suggests that similar mechanisms may exist for the compound .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds with thiophene units can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties due to its conjugated system .

Pesticidal Activity

Compounds containing oxadiazole and thiophene rings have been investigated for their pesticidal activities. The structural features of this compound suggest potential efficacy as a pesticide or herbicide. Preliminary studies indicate that similar compounds can inhibit the growth of certain pests and pathogens affecting crops .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various substituted thiophene derivatives against standard bacterial strains. The results indicated that certain modifications led to enhanced activity compared to the parent compound. This emphasizes the importance of structural optimization in developing effective antimicrobial agents .

Application in Organic Electronics

In another investigation focusing on organic electronics, researchers synthesized a series of thiophene-based polymers incorporating oxadiazole units. The resulting materials exhibited improved charge mobility and stability when used in OLEDs. This highlights the potential utility of this compound in advancing organic electronic devices .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including oxadiazole ring formation and azetidine functionalization. Key steps include:

  • Oxadiazole cyclization : Use hydrazides and carboxylic acid derivatives under reflux with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Azetidine coupling : Optimize temperature (80–100°C) and catalysts (e.g., DCC) for azetidine-thiophene linkage .
  • Solvent selection : Polar aprotic solvents improve reaction yields by stabilizing intermediates . Methodological Tip: Monitor reaction progress via TLC and purify intermediates via column chromatography to minimize side products.

Q. How can the molecular structure of this compound be confirmed?

Structural validation requires:

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for precise 3D conformation . Challenge: Crystallization may require slow evaporation in mixed solvents (e.g., ethanol/chloroform) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in analogous compounds?

Discrepancies in antimicrobial or anticancer activity (e.g., vs. 13) arise from:

  • Structural variations : Compare substituent effects (e.g., thiophene vs. thiadiazole) using SAR studies .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and dosage ranges (IC50_{50} values) . Example: A compound with a thioether linkage showed 30% higher cytotoxicity than its sulfonyl analog .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Use in silico tools to:

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP ~3.5) and toxicity via SwissADME . Key Insight: The oxadiazole ring may act as a hydrogen bond acceptor, enhancing target affinity .

Q. What methodologies resolve spectral data ambiguities in structural analysis?

Address overlapping NMR signals or crystallographic disorder by:

  • 2D NMR (COSY, HSQC) : Assign coupling between azetidine and thiophene protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 435.12) .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., substituent variations) influence reactivity and bioactivity?

  • Substituent effects :
SubstituentReactivity ImpactBioactivity Trend
Ethoxy vs. methoxyHigher lipophilicityEnhanced membrane permeability
Thiophene vs. phenylIncreased π-stackingImproved enzyme inhibition
  • Synthetic flexibility : Introduce halogens (e.g., Cl) via electrophilic substitution to modulate electronic properties .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Batch optimization : Use flow chemistry for azetidine coupling to improve reproducibility .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for gram-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.